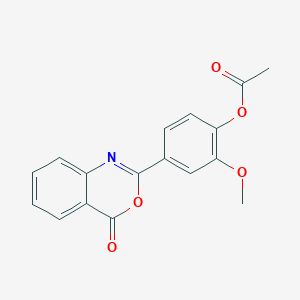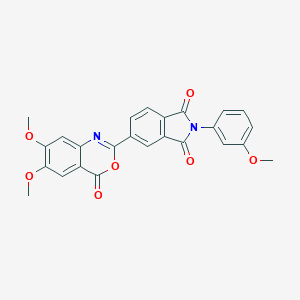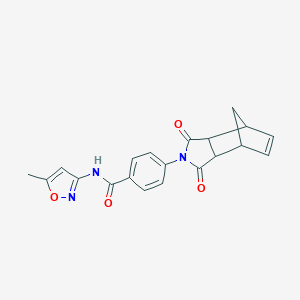![molecular formula C14H10ClNO6S B303214 5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid, also known as Sulfasalazine, is a synthetic compound that has been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon to release its active components, sulfapyridine, and 5-aminosalicylic acid (5-ASA). The drug has been in use since the 1940s and has proven to be effective in treating these conditions.
Wirkmechanismus
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide works by inhibiting the production of prostaglandins and leukotrienes, which are inflammatory mediators. It also has antibacterial properties that help to reduce the number of harmful bacteria in the gut. The active components of sulfasalazine, sulfapyridine, and 5-ASA, work together to provide these benefits.
Biochemical and Physiological Effects:
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been shown to reduce inflammation in the gut, leading to a reduction in symptoms such as diarrhea, abdominal pain, and rectal bleeding. It also helps to improve the overall quality of life for patients with inflammatory bowel diseases. In addition, sulfasalazine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been used in clinical practice for many years. However, there are some limitations to its use in lab experiments. For example, it has a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, it can be difficult to control the release of its active components in the gut, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on sulfasalazine. One area of interest is its potential use in the treatment of other autoimmune disorders, such as multiple sclerosis and lupus. Additionally, researchers are exploring ways to improve the delivery of sulfasalazine to the gut, such as using nanoparticles or other drug delivery systems. Finally, there is ongoing research into the mechanism of action of sulfasalazine, which may lead to the development of new treatments for inflammatory bowel diseases and other conditions.
Synthesemethoden
The synthesis of sulfasalazine involves the condensation of 4-chlorobenzenesulfonyl chloride with 5-aminosalicylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final product, sulfasalazine.
Wissenschaftliche Forschungsanwendungen
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been extensively studied in scientific research for its potential use in various medical conditions. It has been shown to have anti-inflammatory properties that make it effective in treating inflammatory bowel diseases. Additionally, it has been studied for its potential use in treating rheumatoid arthritis, psoriasis, and other autoimmune disorders.
Eigenschaften
Produktname |
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid |
|---|---|
Molekularformel |
C14H10ClNO6S |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-10-1-3-12(4-2-10)23(21,22)16-11-6-8(13(17)18)5-9(7-11)14(19)20/h1-7,16H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
XNUMMVFWNYQDKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)




![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)